molecular formula C13H19NO3S B184111 1-(4-Ethoxyphenyl)sulfonylpiperidine CAS No. 32176-33-3

1-(4-Ethoxyphenyl)sulfonylpiperidine

カタログ番号 B184111
CAS番号: 32176-33-3
分子量: 269.36 g/mol
InChIキー: SPYWELRTYOGAHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethoxyphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel type of hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Unlike traditional hypnotic drugs, Suvorexant targets the orexin neurotransmitter system, which is involved in regulating wakefulness and sleep. In

作用機序

1-(4-Ethoxyphenyl)sulfonylpiperidine works by blocking the action of orexin neurotransmitters, which are involved in promoting wakefulness and arousal. By blocking the orexin system, 1-(4-Ethoxyphenyl)sulfonylpiperidine promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the time it takes to fall asleep, increase total sleep time, and reduce the number of awakenings during the night. In addition, 1-(4-Ethoxyphenyl)sulfonylpiperidine has also been shown to have anxiolytic and antidepressant effects.

実験室実験の利点と制限

One of the main advantages of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its specificity for the orexin system, which makes it a potentially useful tool for studying the role of orexin in sleep and wakefulness regulation. However, one limitation of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its relatively short half-life, which may limit its usefulness in certain experimental settings.

将来の方向性

There are a number of potential future directions for research on 1-(4-Ethoxyphenyl)sulfonylpiperidine. One area of interest is its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease. Another area of interest is the development of new and more potent orexin receptor antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, there is also a need for further research on the long-term safety and efficacy of 1-(4-Ethoxyphenyl)sulfonylpiperidine in treating insomnia and other sleep disorders.

合成法

The synthesis of 1-(4-Ethoxyphenyl)sulfonylpiperidine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the piperidine ring through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

1-(4-Ethoxyphenyl)sulfonylpiperidine has been extensively studied for its potential therapeutic applications in treating insomnia and other sleep disorders. In addition, recent studies have also investigated its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease.

特性

CAS番号

32176-33-3

分子式

C13H19NO3S

分子量

269.36 g/mol

IUPAC名

1-(4-ethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO3S/c1-2-17-12-6-8-13(9-7-12)18(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3

InChIキー

SPYWELRTYOGAHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

正規SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。